N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide
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Overview
Description
N-(1-(5-(Dimethylamino)furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring substituted with a dimethylamino group, a benzamide moiety, and a conjugated enone system, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-(Dimethylamino)furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 5-(dimethylamino)furan-2-carbaldehyde with benzamide in the presence of a base to form the intermediate. This intermediate is then subjected to further reactions, such as the addition of phenylamine and subsequent oxidation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-(Dimethylamino)furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone system to saturated compounds.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce saturated amines.
Scientific Research Applications
N-(1-(5-(Dimethylamino)furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(1-(5-(Dimethylamino)furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibits anti-fibrotic and antimicrobial activities.
Uniqueness
N-(1-(5-(Dimethylamino)furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl)benzamide stands out due to its unique combination of a furan ring, dimethylamino group, and benzamide moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H21N3O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[(E)-3-anilino-1-[5-(dimethylamino)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H21N3O3/c1-25(2)20-14-13-18(28-20)15-19(22(27)23-17-11-7-4-8-12-17)24-21(26)16-9-5-3-6-10-16/h3-15H,1-2H3,(H,23,27)(H,24,26)/b19-15+ |
InChI Key |
VPGZOUHSSMYCDQ-XDJHFCHBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(O1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(O1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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